molecular formula C6H13O3P B14700660 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane CAS No. 26964-03-4

2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane

Cat. No.: B14700660
CAS No.: 26964-03-4
M. Wt: 164.14 g/mol
InChI Key: PKJAVEOLJMAVOD-UHFFFAOYSA-N
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Description

2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of dioxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of methoxy and trimethyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylphosphite with an appropriate alcohol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or phosphates.

    Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.

    Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. The specific pathways involved depend on the nature of the target and the reaction conditions.

Comparison with Similar Compounds

2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane can be compared with other similar compounds, such as:

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but contains boron instead of phosphorus. It is used in different applications, such as in the synthesis of novel copolymers.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound contains a chlorine atom and is used as a reagent for phosphitylation reactions. The uniqueness of this compound lies in its specific reactivity and the presence of the methoxy group, which can be selectively modified to create a wide range of derivatives.

Properties

CAS No.

26964-03-4

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

IUPAC Name

2-methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane

InChI

InChI=1S/C6H13O3P/c1-5-6(2,3)9-10(7-4)8-5/h5H,1-4H3

InChI Key

PKJAVEOLJMAVOD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OP(O1)OC)(C)C

Origin of Product

United States

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